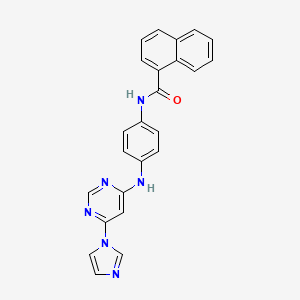

![molecular formula C10H14N6O2S2 B2533421 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097893-17-7](/img/structure/B2533421.png)

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

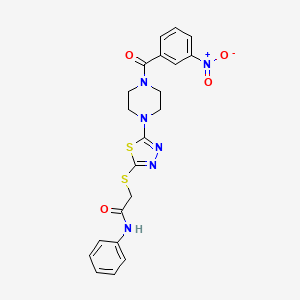

The compound “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiadiazole ring, and a piperazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three heterocyclic rings mentioned above. The pyrazole and thiadiazole rings are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the specific functional groups present in its structure. For example, the sulfonyl group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could affect its solubility, stability, and reactivity .Scientific Research Applications

Metabolism and Pharmacokinetics

- The metabolism and disposition of Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, were characterized in humans, highlighting the significant role of hepatic metabolism and the formation of unusual metabolites, including those involving piperazine derivatives (Liu et al., 2017).

Diagnostic Imaging Applications

- A novel radiopharmaceutical, [18F]DASA-23, targeting pyruvate kinase M2 (PKM2) levels by positron emission tomography (PET), was developed for the non-invasive measurement of aberrant glycolysis in glioma, demonstrating the potential of piperazine derivatives in diagnostic imaging and cancer detection (Patel et al., 2019).

Pharmacological Effects

- The anxiolytic-like effects of a new compound, "2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol," were evaluated, showcasing the therapeutic potential of piperazine derivatives in treating anxiety disorders through modulation of benzodiazepine and nicotinic pathways (Brito et al., 2017).

Antipsychotic Potential

- ST2472, a piperazine derivative, was assessed for its antipsychotic potential using the prepulse inhibition (PPI) test, reinforcing the role of such compounds in developing new treatments for schizophrenia (Lombardo et al., 2009).

Anticoagulant Applications

- MD 805, a piperidine carboxylic acid derivative, was used as an anticoagulant in patients undergoing hemodialysis, showing a stable antithrombin effect with minimal side effects, highlighting the diverse therapeutic applications of piperazine and its derivatives in cardiovascular health (Matsuo et al., 1986).

Future Directions

Mechanism of Action

1-Methyl-1H-pyrazole

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

1,2,5-Thiadiazole

Thiadiazole derivatives have been reported to possess various pharmacological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

properties

IUPAC Name |

3-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2S2/c1-14-8-9(6-11-14)20(17,18)16-4-2-15(3-5-16)10-7-12-19-13-10/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRKSQFZSYXXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide](/img/structure/B2533346.png)

![3-Methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2533347.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] benzoate](/img/structure/B2533351.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2533353.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2533354.png)

![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533360.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2533361.png)